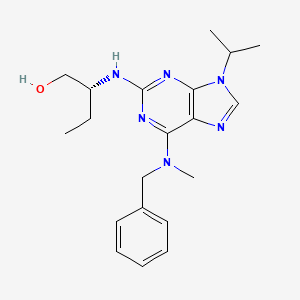

Aftin-4

描述

属性

IUPAC Name |

(2R)-2-[[6-[benzyl(methyl)amino]-9-propan-2-ylpurin-2-yl]amino]butan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N6O/c1-5-16(12-27)22-20-23-18(25(4)11-15-9-7-6-8-10-15)17-19(24-20)26(13-21-17)14(2)3/h6-10,13-14,16,27H,5,11-12H2,1-4H3,(H,22,23,24)/t16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPYWONAECUVKHY-MRXNPFEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CO)NC1=NC2=C(C(=N1)N(C)CC3=CC=CC=C3)N=CN2C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](CO)NC1=NC2=C(C(=N1)N(C)CC3=CC=CC=C3)N=CN2C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Mechanism of Action of Aftin-4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aftin-4 is a small molecule, a roscovitine-related purine, that has been identified as a potent and selective inducer of amyloid-beta 42 (Aβ42) peptide production.[1][2] This document provides a comprehensive overview of the molecular mechanisms underlying the activity of this compound, detailing its primary effects, molecular targets, and the signaling pathways it modulates. The information presented herein is intended to serve as a technical resource for researchers in the fields of neurobiology, Alzheimer's disease, and drug discovery.

Primary Effect and Quantitative Profile

This compound selectively increases the production of the toxic Aβ42 peptide, a key event in the pathogenesis of Alzheimer's disease, without significantly altering the levels of Aβ40.[1][3] This selective activity makes this compound a valuable tool for studying the specific pathways leading to Aβ42 generation. The compound has been shown to be effective in various in vitro models, including neuronal cell lines and primary neuronal cultures.[1]

| Parameter | Cell/System | Value | Reference |

| EC50 for Aβ42 increase | N2a cells | 30 μM | |

| Fold increase in Aβ42 | N2a cells | 7-fold | |

| Primary neurons | 4-fold | ||

| Brain lysates | 2-fold | ||

| IC50 | SH-SY5Y cells | 43.88 μM | |

| Effect on gene expression (25 μM) | SH-SY5Y cells | APP: 2.75-fold increase, BACE1: 2.78-fold increase |

Core Mechanism of Action: Modulation of γ-Secretase Activity

The primary mechanism of action of this compound involves the modulation of the γ-secretase complex, a multi-protein enzyme responsible for the final cleavage of the amyloid precursor protein (APP) to generate Aβ peptides. The action of this compound is critically dependent on active γ-secretase, as its effects are blocked by γ-secretase inhibitors.

However, this compound does not directly activate the γ-secretase complex. Instead, it is proposed to alter the enzyme's local membrane environment, thereby shifting its cleavage specificity in favor of Aβ42 production. This is supported by evidence showing that this compound perturbs the subcellular localization of γ-secretase components.

Interaction with Mitochondrial Proteins

A key discovery in elucidating the mechanism of this compound was the identification of its direct binding partners. Using affinity chromatography coupled with mass spectrometry, three mitochondrial proteins were identified as interacting with this compound but not with its structurally similar but inactive analog, roscovitine:

-

Voltage-Dependent Anion Channel 1 (VDAC1)

-

Prohibitin

-

Mitofilin

These interactions are believed to be central to this compound's mechanism, linking its effects to mitochondrial function and the localization of γ-secretase.

Impact on Mitochondrial Morphology

Consistent with its interaction with mitochondrial proteins, this compound treatment induces reversible alterations in mitochondrial structure, a phenotype reminiscent of that observed in the brains of Alzheimer's disease patients. This suggests that this compound may recapitulate certain cellular pathologies associated with the disease.

Signaling Pathway and Molecular Interactions

The proposed signaling cascade initiated by this compound is depicted below. This compound enters the cell and interacts with a complex of mitochondrial proteins (VDAC1, Prohibitin, and Mitofilin). This interaction leads to a perturbation of the subcellular localization of the γ-secretase complex, altering its enzymatic activity to preferentially cleave APP into the amyloidogenic Aβ42 peptide.

References

- 1. Small-molecule inducers of Aβ-42 peptide production share a common mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Immunomart [immunomart.com]

- 3. Aftins Increase Amyloid-β42, Lower Amyloid-β38, and Do Not Alter Amyloid-β40 Extracellular Production in vitro: Toward a Chemical Model of Alzheimer’s Disease? - PMC [pmc.ncbi.nlm.nih.gov]

Aftin-4 as an Inducer of Amyloid-Beta 42: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accumulation of amyloid-beta (Aβ) peptides, particularly the 42-amino acid isoform (Aβ42), in the brain is a central event in the pathogenesis of Alzheimer's disease (AD).[1] Understanding the molecular mechanisms that regulate Aβ42 production is therefore of paramount importance for the development of effective therapeutic strategies. Aftin-4 (Amyloid forty-two inducer-4) is a small molecule, roscovitine-related purine, that has been identified as a potent and selective inducer of Aβ42 production.[1][2] This technical guide provides an in-depth overview of this compound, its mechanism of action, and its application as a tool in AD research. We present quantitative data on its effects, detailed experimental protocols, and visualizations of the key signaling pathways involved.

Core Mechanism of Action: Modulation of γ-Secretase Activity

This compound selectively increases the production of Aβ42 without significantly affecting the levels of the more common Aβ40 isoform.[1][2] This effect is not due to an overall increase in amyloid precursor protein (APP) processing, but rather a specific modulation of the γ-secretase complex, the enzyme responsible for the final cleavage of APP to generate Aβ peptides.

The activity of this compound is dependent on a functional γ-secretase complex, as its effects on Aβ42 production are blocked by known γ-secretase inhibitors such as DAPT and BMS-299897. Further evidence for its interaction with the γ-secretase pathway is the observation that this compound also inhibits the cleavage of another well-characterized γ-secretase substrate, Notch.

One of the key mechanisms by which this compound is proposed to exert its effect is by altering the subcellular localization of γ-secretase components. Studies using sucrose (B13894) gradient fractionation have shown that this compound perturbs the distribution of these components, potentially by modifying their membrane environment and thereby influencing the specificity of γ-secretase cleavage.

Quantitative Effects of this compound on Amyloid-Beta Production

The following tables summarize the quantitative effects of this compound on Aβ42 production in various experimental models as reported in the literature.

Table 1: In Vitro Effects of this compound on Aβ42 Production

| Cell Type | This compound Concentration | Fold Increase in Aβ42 (vs. DMSO control) | Reference |

| N2a (neuroblastoma) cells | 100 µM | ~7-13 fold | |

| Primary Neurons (cortical) | 100 µM | ~4 fold | |

| SH-SY5Y (neuroblastoma) cells | 25 µM | Dose-dependent increase in Aβ42/40 ratio | |

| SH-SY5Y (neuroblastoma) cells | 50 µM | Dose-dependent increase in Aβ42/40 ratio |

Table 2: In Vivo Effects of this compound on Aβ42 Levels

| Animal Model | Administration Route & Dose | Tissue | Time Point | Effect on Aβ42 | Reference |

| Wild-type mice | Intracerebroventricular (3-20 nmol) | Hippocampus | 5-14 days post-injection | Increased Aβ42 (no change in Aβ40) | |

| C57BL/6 mice | Intraperitoneal (3-30 mg/kg) | Brain | Not specified | Induced oxidative stress and learning deficits |

Signaling Pathways and Molecular Interactions

This compound's mechanism extends beyond direct γ-secretase modulation. Affinity chromatography coupled with mass spectrometry has identified several interacting proteins, pointing to a broader impact on cellular pathways.

Interaction with Mitochondrial Proteins

Key interacting partners of this compound include the mitochondrial proteins VDAC1, prohibitin, and mitofilin. This is significant as mitochondrial dysfunction is a well-established feature of Alzheimer's disease. Electron microscopy studies have revealed that this compound induces a reversible mitochondrial phenotype that is reminiscent of that observed in AD brains.

Caption: this compound interacts with mitochondrial proteins, leading to an altered mitochondrial phenotype.

Proposed Mechanism of this compound Action on APP Processing

The following diagram illustrates the proposed signaling pathway for this compound's induction of Aβ42. This compound is shown to modulate γ-secretase, leading to a shift in APP cleavage that favors the production of Aβ42.

Caption: this compound modulates γ-secretase to preferentially cleave β-CTF, increasing Aβ42 production.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound, based on published literature.

Cell Culture and this compound Treatment

-

Cell Lines: Neuroblastoma cell lines such as N2a (stably expressing human APP-695) or SH-SY5Y are commonly used.

-

Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM for N2a) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

This compound Preparation: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.

-

Treatment: Cells are seeded in multi-well plates. After reaching a suitable confluency, the culture medium is replaced with fresh medium containing the desired concentration of this compound or DMSO as a vehicle control. Incubation times can vary, but a common duration is 18-24 hours.

Measurement of Amyloid-Beta Levels by ELISA

-

Sample Collection: After treatment, the cell culture supernatant is collected. For intracellular Aβ measurement, cells are lysed.

-

ELISA Kits: Commercially available ELISA kits specific for human Aβ40 and Aβ42 are used (e.g., from Invitrogen or Wako).

-

Procedure: The assay is performed according to the manufacturer's instructions. Briefly, standards and samples are added to wells pre-coated with a capture antibody. A detection antibody conjugated to an enzyme is then added, followed by a substrate. The reaction is stopped, and the absorbance is read on a microplate reader.

-

Data Analysis: A standard curve is generated, and the concentrations of Aβ40 and Aβ42 in the samples are calculated.

Western Blot Analysis of APP C-terminal Fragments (CTFs)

-

Cell Lysis: Cells are washed with ice-cold PBS and lysed in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a standard assay such as the BCA assay.

-

SDS-PAGE: Equal amounts of protein are loaded onto a polyacrylamide gel (e.g., 4-12% Bis-Tris gel) and separated by electrophoresis.

-

Transfer: The separated proteins are transferred to a nitrocellulose or PVDF membrane.

-

Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk in TBST) and then incubated with a primary antibody that recognizes the C-terminus of APP (e.g., anti-APP-CTF antibody). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The signal is visualized using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.

In Vivo Administration in a Mouse Model

-

Animal Model: Wild-type mice (e.g., C57BL/6) are often used.

-

This compound Preparation: For intracerebroventricular (i.c.v.) injection, this compound is dissolved in a vehicle such as DMSO. For intraperitoneal (i.p.) injection, it can be solubilized in a mixture of DMSO and water.

-

Administration:

-

i.c.v. injection: Mice are anesthetized, and this compound is stereotactically injected into the cerebral ventricles.

-

i.p. injection: this compound is injected into the peritoneal cavity.

-

-

Post-treatment Analysis: At specified time points after administration, animals are euthanized, and brain tissue (e.g., hippocampus) is collected for analysis of Aβ levels, markers of oxidative stress, and neuroinflammation.

Experimental Workflow Overview

The following diagram provides a general workflow for studying the effects of this compound.

References

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the extracellular deposition of amyloid-beta (Aβ) plaques and the intracellular accumulation of hyperphosphorylated tau protein, forming neurofibrillary tangles (NFTs). Cyclin-dependent kinase 5 (CDK5) has been identified as a key player in the pathogenesis of AD, primarily through its role in tau hyperphosphorylation. Roscovitine (B1683857) (CY-202, Seliciclib), a small molecule purine (B94841) analog, has emerged as a significant inhibitor of CDKs, particularly CDK5. This technical guide provides an in-depth overview of the role of roscovitine and related purines in Alzheimer's research, detailing their mechanism of action, summarizing key quantitative findings, outlining experimental protocols, and visualizing critical signaling pathways.

Introduction: The Role of CDK5 in Alzheimer's Disease

Cyclin-dependent kinase 5 (CDK5) is a proline-directed serine/threonine kinase predominantly active in post-mitotic neurons.[1] Unlike other CDKs, its activation is not dependent on cyclins but on its association with the neuron-specific activators p35 or p39.[2][3] Under pathological conditions, such as those present in Alzheimer's disease, the p35 activator is cleaved by the calcium-dependent protease calpain into a more stable and potent activator, p25.[1][4] The resulting hyperactivation of the CDK5/p25 complex is a central event in AD pathology, leading to the hyperphosphorylation of tau protein. This aberrant phosphorylation causes tau to detach from microtubules, leading to microtubule destabilization and the aggregation of tau into NFTs, a hallmark of AD. Furthermore, dysregulated CDK5 activity has been implicated in other neurotoxic processes, including neuronal apoptosis and neuroinflammation.

Roscovitine: A Purine-Based CDK5 Inhibitor

Roscovitine is a synthetic purine that acts as a competitive inhibitor at the ATP-binding site of several CDKs, with a particularly high affinity for CDK5. Its ability to cross the blood-brain barrier makes it a promising therapeutic candidate for neurological disorders. By inhibiting CDK5, roscovitine directly targets a key enzyme in the cascade of events leading to tau pathology. Research has demonstrated that roscovitine can reduce tau phosphorylation, decrease neuronal cell death, and mitigate neuroinflammation in various experimental models of neurodegeneration.

Quantitative Data on the Efficacy of Roscovitine

The following tables summarize the key quantitative findings from preclinical studies investigating the effects of roscovitine in models relevant to Alzheimer's disease.

Table 1: In Vitro Efficacy of Roscovitine

| Model System | Treatment | Outcome Measure | Result | Reference |

| SH-SY5Y cells | Roscovitine (µM) | Tau phosphorylation | Dose-dependent decrease | |

| Primary cortical neurons | Roscovitine | Microglial-dependent neurotoxicity | Significant attenuation | |

| Primary cortical microglia | Roscovitine | LPS-induced nitric oxide release | Attenuated |

Table 2: In Vivo Efficacy of Roscovitine

| Animal Model | Treatment Protocol | Outcome Measure | Result | Reference |

| Rat model of optic nerve crush | Intravitreal roscovitine (10 µM) | Phosphorylated tau levels | Reduced by 1.6- to 3.5-fold | |

| Rat model of optic nerve crush | Intravitreal roscovitine (10 µM) | Retinal Ganglion Cell (RGC) survival | Increased from 1216 ± 122 to 1622 ± 130 cells/mm² | |

| Mouse model of traumatic brain injury | Central administration of roscovitine | Brain lesion volume | Decreased by 37% | |

| Rat model of cerebral ischemia | Roscovitine | CDK5 activity | Decreased by 87.2% |

Table 3: Pharmacokinetic and Toxicity Data

| Study Type | Dosing | Key Findings | Reference |

| Phase I Clinical Trial (Cancer) | 100, 200, 800 mg twice daily | Disease stabilization in 38% of patients. Dose-limiting toxicities at 800 mg (fatigue, rash, hyponatremia, hypokalemia). | |

| Mouse study | 25, 50, 100 mg/kg IP injection | Roscovitine penetrated the blood-brain barrier, with peak concentration at 30 minutes. 100 mg/kg was intolerable. |

Key Signaling Pathways Modulated by Roscovitine

Roscovitine's primary mechanism of action is the inhibition of CDK5. This intervention has downstream effects on several interconnected signaling pathways implicated in Alzheimer's disease.

CDK5 and Tau Hyperphosphorylation Pathway

Neurotoxic stimuli, such as Aβ, can lead to an influx of calcium, which activates calpain. Calpain then cleaves p35 to the more stable p25, leading to chronic activation of CDK5. Hyperactive CDK5 phosphorylates tau at multiple sites, contributing to NFT formation. Roscovitine directly inhibits CDK5, thus blocking this pathological cascade.

Interplay with GSK-3β Signaling

Glycogen synthase kinase 3 beta (GSK-3β) is another key kinase involved in tau hyperphosphorylation. There is evidence of crosstalk between the CDK5 and GSK-3β pathways. Aβ can activate GSK-3β, which in turn can phosphorylate tau. Some studies suggest that CDK5 activation may influence GSK-3β activity, creating a vicious cycle of tau phosphorylation. Roscovitine's inhibition of CDK5 may indirectly modulate GSK-3β activity.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are generalized protocols based on cited literature.

In Vitro Kinase Assay

This protocol is used to determine the inhibitory effect of roscovitine on CDK5 activity.

Methodology:

-

Reaction Setup: Prepare a reaction mixture containing recombinant active CDK5/p25 enzyme, a suitable substrate (e.g., Histone H1), [γ-³²P]ATP, and kinase assay buffer in a microcentrifuge tube.

-

Inhibitor Addition: Add varying concentrations of roscovitine or a vehicle control to the reaction tubes.

-

Initiation and Incubation: Initiate the kinase reaction and incubate at 30°C for a defined period (e.g., 30 minutes).

-

Termination: Stop the reaction by adding SDS-PAGE sample buffer.

-

Electrophoresis: Separate the reaction products by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Detection: Visualize the phosphorylated substrate by autoradiography.

-

Analysis: Quantify the radioactivity in the substrate bands to determine the extent of inhibition and calculate the IC₅₀ value for roscovitine.

Cell Culture Model of Tau Phosphorylation

This protocol assesses the effect of roscovitine on tau phosphorylation in a cellular context.

Cell Line: SH-SY5Y human neuroblastoma cells are commonly used.

Methodology:

-

Cell Culture: Culture SH-SY5Y cells in appropriate media and conditions.

-

Treatment: Treat the cells with a neurotoxic stimulus (e.g., Aβ₂₅₋₃₅) to induce tau hyperphosphorylation, in the presence or absence of varying concentrations of roscovitine.

-

Lysis: After the treatment period (e.g., 24 hours), wash the cells with PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Western Blotting:

-

Determine the total protein concentration of the lysates.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and probe with primary antibodies specific for phosphorylated tau (e.g., AT8, PHF-1) and total tau.

-

Incubate with appropriate secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) system.

-

-

Analysis: Quantify the band intensities and express the level of phosphorylated tau relative to total tau.

Animal Model of Neurodegeneration

This protocol outlines a general procedure for evaluating the neuroprotective effects of roscovitine in vivo.

Animal Model: A common model is the optic nerve crush model in rats, which induces retinal ganglion cell death and tauopathy.

Methodology:

-

Animal Surgery: Anesthetize the animals and perform an optic nerve crush (ONC) on one eye, with the contralateral eye serving as a sham control.

-

Drug Administration: Immediately after the ONC, administer roscovitine (e.g., 10 µM) or a vehicle control via intravitreal injection.

-

Tissue Collection: At a predetermined time point post-injury (e.g., 7 days for cell survival, 3 days for biochemical analysis), euthanize the animals and collect the retinas.

-

Immunohistochemistry for Cell Survival:

-

Fix, section, and stain the retinal flat mounts with an antibody against a retinal ganglion cell marker (e.g., Tuj-1).

-

Count the number of surviving RGCs per unit area using a fluorescence microscope.

-

-

Western Blotting for Protein Analysis:

-

Homogenize retinal tissue and perform Western blotting as described in the cell culture protocol to analyze levels of phosphorylated tau, total tau, and other relevant proteins (e.g., calpain-1, cleaved α-fodrin).

-

-

Statistical Analysis: Compare the results between the vehicle-treated and roscovitine-treated groups using appropriate statistical tests.

Roscovitine Derivatives and Other Purine Analogs

The promising preclinical results of roscovitine have spurred the development of derivatives and other purine analogs with improved selectivity and efficacy. For instance, CDK/CK1 dual-specificity inhibitors derived from roscovitine have been shown to inhibit cell proliferation and reduce the production of amyloid-beta. The exploration of other purine-based scaffolds continues to be an active area of research in the quest for multi-target-directed ligands for Alzheimer's disease.

Conclusion and Future Directions

Roscovitine and related purines represent a promising class of compounds for the therapeutic intervention of Alzheimer's disease. By targeting CDK5, a critical kinase in the pathogenic cascade, these molecules have demonstrated the ability to reduce tau hyperphosphorylation and protect against neuronal death in preclinical models. While early clinical trials in cancer have provided some safety data, further investigation is required to establish the efficacy and safety of roscovitine and its derivatives specifically for Alzheimer's disease. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds, exploring combination therapies, and conducting well-designed clinical trials to translate these promising preclinical findings into tangible benefits for patients with Alzheimer's disease.

References

- 1. Roscovitine, a Cyclin-Dependent Kinase-5 Inhibitor, Decreases Phosphorylated Tau Formation and Death of Retinal Ganglion Cells of Rats after Optic Nerve Crush - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Systemic Administration of a Brain Permeable Cdk5 Inhibitor Alters Neurobehavior [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. Potential cure of Alzheimer's disease by reducing the level of Cdk5 using two drugs, each with a different modus operandi - PMC [pmc.ncbi.nlm.nih.gov]

Aftin-4's Modulation of Gamma-Secretase Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aftin-4, a roscovitine-related purine, has emerged as a significant pharmacological tool for investigating the mechanisms of amyloid-β (Aβ) peptide production, a central event in the pathogenesis of Alzheimer's disease. This technical guide provides an in-depth overview of this compound's effect on the activity of γ-secretase, the enzyme responsible for the final cleavage of the amyloid precursor protein (APP) to generate Aβ peptides. This document summarizes key quantitative data, details experimental protocols for assessing this compound's activity, and provides visual representations of the associated signaling pathways and experimental workflows.

Introduction to this compound and Gamma-Secretase

Gamma-secretase is an intramembrane protease complex with multiple substrates, including APP and the Notch receptor. Its activity is crucial for both normal physiological processes and pathological conditions. In the context of Alzheimer's disease, the differential cleavage of APP by γ-secretase, leading to the production of various Aβ isoforms, is of paramount interest. This compound has been identified as a potent inducer of Aβ42, the more amyloidogenic and neurotoxic form of the peptide, while having differential effects on other Aβ species and the processing of other γ-secretase substrates like Notch.

Quantitative Effects of this compound on Gamma-Secretase Activity

This compound selectively increases the production of Aβ42. The following tables summarize the quantitative data from various studies on the effects of this compound on Aβ peptide levels and APP C-terminal fragments (CTFs).

Table 1: Effect of this compound on Amyloid-β (Aβ) Peptide Production

| Cell Line/System | This compound Concentration | Aβ42 Production (Fold Increase vs. Control) | Aβ40 Production (Fold Increase vs. Control) | Aβ38 Production | Reference |

| N2a cells | 100 µM | ~7-fold | No significant change | Decreased | [1][2] |

| Primary Neurons | 100 µM | ~4-fold | Not reported | Not reported | [1] |

| Wild-type mouse brain homogenates | Not specified | ~2-fold | Not reported | Not reported | [1] |

| SH-SY5Y cells | 25 µM | Increased Aβ42/40 ratio to 1.06 | Not specified | Not specified | [3] |

| SH-SY5Y cells | 50 µM | Increased Aβ42/40 ratio to 1.47 | Not specified | Not specified |

Table 2: Effect of this compound on APP C-Terminal Fragments (CTFs)

| Cell Line | This compound Concentration | β-CTF (C99) Accumulation | α-CTF (C83) Levels | Reference |

| N2a cells (APP-Swedish) | 10 µM and 100 µM | Dose-dependent increase | Decrease |

Table 3: Effect of this compound on Notch Cleavage

| Cell Line | This compound Concentration | Cleaved Notch (NICD) Levels | Total Notch Levels | Reference |

| N2a-695 cells | 50 µM and 100 µM | Significant decrease | Weak effect |

Signaling Pathways and Mechanisms of Action

This compound's mechanism of action is intrinsically linked to the modulation of γ-secretase activity. Its effects are sensitive to and can be blocked by γ-secretase inhibitors, confirming its role in this pathway.

This compound's Impact on APP Processing

This compound appears to shift the cleavage preference of γ-secretase towards the production of Aβ42. This is accompanied by an accumulation of the β-CTF (C99), the direct substrate for γ-secretase in the amyloidogenic pathway.

This compound's Effect on Notch Signaling

In contrast to its effect on APP processing, this compound inhibits the cleavage of Notch, another critical substrate of γ-secretase. This differential modulation is a key aspect of its activity.

Experimental Protocols

The following protocols are synthesized from methodologies reported in studies investigating this compound.

Cell Culture and this compound Treatment

This protocol describes the general procedure for culturing neuronal cell lines and treating them with this compound to study its effects on γ-secretase activity.

Materials:

-

N2a cells stably expressing human APP-695 (N2a-APP695) or SH-SY5Y cells.

-

Cell culture medium (e.g., DMEM for N2a, DMEM/F12 for SH-SY5Y) supplemented with 10% fetal bovine serum (FBS) and antibiotics.

-

This compound (stock solution prepared in DMSO).

-

Vehicle control (DMSO).

Procedure:

-

Seed N2a-APP695 or SH-SY5Y cells in appropriate culture plates (e.g., 6-well or 12-well plates).

-

Culture the cells at 37°C in a humidified atmosphere with 5% CO2 until they reach the desired confluency (typically 70-80%).

-

Prepare fresh dilutions of this compound in cell culture medium from a stock solution in DMSO. A vehicle control with the same concentration of DMSO should also be prepared.

-

Remove the existing medium from the cells and replace it with the medium containing the desired concentration of this compound or vehicle control.

-

Incubate the cells for the desired period, typically 18 to 24 hours.

-

After incubation, collect the conditioned medium for Aβ ELISA and/or lyse the cells for Western blot analysis of APP-CTFs and Notch cleavage.

Quantification of Amyloid-β Peptides by ELISA

This protocol outlines the steps for measuring the levels of Aβ42, Aβ40, and Aβ38 in the conditioned medium of this compound-treated cells using a sandwich ELISA.

Materials:

-

Conditioned medium from this compound treated and control cells.

-

ELISA plates (e.g., Maxisorp).

-

Capture antibody (e.g., monoclonal antibody 6E10).

-

Detection antibodies (biotinylated polyclonal antibodies specific for Aβ38, Aβ40, and Aβ42).

-

Streptavidin-HRP.

-

TMB substrate.

-

Stop solution (e.g., 1 M H2SO4).

-

Wash buffer (e.g., PBS with 0.05% Tween-20).

-

Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).

-

Blocking buffer (e.g., PBST + 0.5% BSA).

-

Synthetic Aβ peptides for standard curves.

Procedure:

-

Coat ELISA plates with the capture antibody overnight at 4°C.

-

Wash the plates with wash buffer.

-

Block the plates with blocking buffer for at least 1 hour at room temperature.

-

Add conditioned media samples and synthetic Aβ standards to the wells and incubate for 2 hours at room temperature, followed by an overnight incubation at 4°C.

-

Wash the plates.

-

Add the appropriate biotinylated detection antibody and incubate for 75 minutes at room temperature.

-

Wash the plates.

-

Add Streptavidin-HRP and incubate for 30 minutes at room temperature.

-

Wash the plates.

-

Add TMB substrate and incubate in the dark until a color change is observed.

-

Stop the reaction with the stop solution.

-

Read the absorbance at 450 nm using a microplate reader.

-

Calculate the concentrations of Aβ peptides in the samples based on the standard curves.

Western Blot Analysis of APP C-Terminal Fragments (CTFs)

This protocol describes the detection of APP-CTFs (C99 and C83) in cell lysates from this compound-treated cells.

Materials:

-

Cell lysates from this compound treated and control cells.

-

SDS-PAGE gels (e.g., 10-20% Tris-Tricine gels).

-

Nitrocellulose or PVDF membranes.

-

Primary antibody against the C-terminus of APP (e.g., rabbit polyclonal anti-APP-C-terminal).

-

Secondary antibody (HRP-conjugated anti-rabbit IgG).

-

Chemiluminescent substrate.

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors).

-

Loading buffer.

Procedure:

-

Lyse the cells in lysis buffer and determine the protein concentration.

-

Mix the protein lysates with loading buffer and heat at 95°C for 5 minutes.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against APP-C-terminal overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Western Blot Analysis of Notch Cleavage

This protocol is for detecting the cleaved form of Notch (Notch Intracellular Domain, NICD) in cell lysates.

Materials:

-

Cell lysates from this compound treated and control cells.

-

SDS-PAGE gels.

-

Nitrocellulose or PVDF membranes.

-

Primary antibody specific for cleaved Notch1 (e.g., anti-cleaved Notch1 (Val1744)).

-

Primary antibody for total Notch1 (as a loading control).

-

Secondary antibodies (HRP-conjugated).

-

Chemiluminescent substrate.

-

Lysis buffer.

-

Loading buffer.

Procedure:

-

Prepare cell lysates as described in the APP-CTF Western blot protocol.

-

Separate proteins by SDS-PAGE and transfer to a membrane.

-

Block the membrane.

-

Incubate the membrane with the primary antibody against cleaved Notch1 overnight at 4°C.

-

For a loading control, a separate blot can be run and probed with an antibody against total Notch1.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Wash the membrane and visualize the bands using a chemiluminescent substrate.

-

Quantify the band intensities and normalize the cleaved Notch1 signal to the total Notch1 signal.

Conclusion

This compound serves as a valuable research tool for dissecting the molecular mechanisms of γ-secretase modulation. Its ability to selectively increase Aβ42 production while inhibiting Notch cleavage provides a unique pharmacological profile for studying the differential regulation of γ-secretase activity on its key substrates. The experimental protocols detailed in this guide offer a framework for researchers to investigate the effects of this compound and other potential γ-secretase modulators in various experimental systems. Further research into the precise binding site and the downstream consequences of this compound's action will continue to illuminate the complex biology of γ-secretase and its role in Alzheimer's disease.

References

- 1. Aftins Increase Amyloid-β42, Lower Amyloid-β38, and Do Not Alter Amyloid-β40 Extracellular Production in vitro: Toward a Chemical Model of Alzheimer’s Disease? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Aftins increase amyloid-β42, lower amyloid-β38, and do not alter amyloid-β40 extracellular production in vitro: toward a chemical model of Alzheimer's disease? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide to the Interaction of Aftin-4 with VDAC1 and Prohibitin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aftin-4, a tri-substituted purine (B94841) derived from roscovitine, has been identified as a potent modulator of amyloid-beta (Aβ) peptide production, specifically increasing the ratio of the toxic Aβ42 isoform to Aβ40.[1][2] This activity has positioned this compound as a valuable chemical tool for investigating the molecular mechanisms underlying Alzheimer's disease pathology. Foundational studies have revealed that this compound exerts its effects through direct interaction with key mitochondrial proteins, namely the Voltage-Dependent Anion Channel 1 (VDAC1) and Prohibitin. This technical guide provides a comprehensive overview of the current understanding of these interactions, including qualitative and quantitative data, detailed experimental methodologies, and a proposed signaling pathway. The information presented herein is intended to serve as a resource for researchers in neurodegenerative disease and drug development professionals exploring novel therapeutic targets.

Introduction

The aggregation of the amyloid-beta (Aβ) peptide, particularly the Aβ42 isoform, is a central event in the pathogenesis of Alzheimer's disease (AD). Small molecules that can modulate the production of Aβ peptides are invaluable for elucidating the intricacies of the disease process. This compound is one such molecule, a novel compound that selectively and potently increases the production of Aβ42.[2][3] Through affinity chromatography coupled with mass spectrometry, VDAC1 and Prohibitin, both primarily localized to the mitochondria, have been identified as direct binding partners of this compound.[3] This discovery has opened new avenues for understanding the link between mitochondrial function and amyloidogenesis. This guide will delve into the specifics of the this compound interaction with VDAC1 and Prohibitin, providing a detailed examination of the available data and experimental approaches.

Quantitative Data on this compound Activity and Interactions

While direct binding affinities (e.g., Kd values) for the interaction between this compound and VDAC1 or Prohibitin have not been reported in the available literature, the cellular potency of this compound in modulating Aβ42 production has been quantified. Additionally, competitive binding experiments have provided some insight into the relative interaction strengths.

| Parameter | Molecule | Value | Assay System | Reference |

| EC50 for Aβ42 Production | This compound | 30 µM | N2a cells | |

| Inhibition of Prohibitin Binding to this compound Beads | Fenofibrate | 77.5 ± 9.19% | Competitive Affinity Chromatography | |

| Inhibition of Prohibitin Binding to this compound Beads | Celecoxib | 22 ± 9.9% | Competitive Affinity Chromatography | |

| Inhibition of Prohibitin Binding to this compound Beads | This compound | 27.5 ± 9.19% | Competitive Affinity Chromatography |

Proposed Signaling Pathway and Mechanism of Action

The interaction of this compound with VDAC1 and Prohibitin is believed to be a key upstream event leading to the modulation of γ-secretase activity and the subsequent increase in Aβ42 production. While the precise molecular cascade is still under investigation, a plausible signaling pathway can be proposed based on the current evidence.

This compound's interaction with the mitochondrial proteins VDAC1 and Prohibitin is thought to perturb the local membrane environment. This perturbation may lead to a relocalization of γ-secretase components, thereby altering the cleavage specificity of the enzyme in favor of Aβ42 production. Importantly, the effects of this compound on Aβ production are blocked by γ-secretase inhibitors, confirming the central role of this enzyme in the pathway. While this compound does interact with mitochondrial proteins, it does not appear to induce apoptosis or significantly impact mitochondrial functional parameters such as membrane potential or cytochrome c release. However, it does cause reversible changes to the mitochondrial ultrastructure.

Experimental Protocols

The identification of VDAC1 and Prohibitin as this compound binding partners was achieved through affinity chromatography. The following is a representative protocol based on established methodologies for this technique.

This compound Affinity Chromatography for Target Identification

Objective: To isolate and identify proteins from cell lysates that bind to this compound.

Materials:

-

This compound-immobilized agarose (B213101) beads (or NHS-activated agarose beads for custom coupling)

-

Control agarose beads (without this compound)

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., 0.1 M glycine-HCl, pH 2.5, or a buffer containing a high concentration of free this compound)

-

Neutralization buffer (e.g., 1 M Tris-HCl, pH 8.5)

-

Cell culture (e.g., N2a cells)

-

Bradford assay reagent

-

SDS-PAGE gels and reagents

-

Mass spectrometry compatible silver stain or Coomassie stain

Procedure:

-

Cell Lysate Preparation:

-

Culture N2a cells to 80-90% confluency.

-

Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Incubate on ice for 30 minutes with periodic vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant (cell lysate) and determine the protein concentration using the Bradford assay.

-

-

Affinity Resin Equilibration:

-

Wash the this compound-immobilized and control agarose beads with lysis buffer three times.

-

-

Binding of Proteins to Affinity Resin:

-

Incubate a defined amount of cell lysate (e.g., 1-2 mg of total protein) with the equilibrated this compound beads and control beads.

-

Incubate for 2-4 hours at 4°C with gentle rotation.

-

-

Washing:

-

Pellet the beads by centrifugation at a low speed (e.g., 500 x g for 1 minute).

-

Discard the supernatant (flow-through).

-

Wash the beads extensively with wash buffer (e.g., 5 washes with 10 bead volumes of buffer) to remove non-specifically bound proteins.

-

-

Elution:

-

Elute the bound proteins by adding elution buffer to the beads.

-

Incubate for 5-10 minutes at room temperature.

-

Pellet the beads and collect the supernatant containing the eluted proteins.

-

Immediately neutralize the eluate with neutralization buffer if using a low pH elution buffer.

-

-

Analysis of Eluted Proteins:

-

Analyze the eluted proteins by SDS-PAGE.

-

Visualize the protein bands by silver staining or Coomassie staining.

-

Excise the protein bands that are present in the this compound eluate but not in the control eluate.

-

Identify the proteins by mass spectrometry (e.g., LC-MS/MS).

-

Conclusion and Future Directions

The identification of VDAC1 and Prohibitin as direct binding partners of this compound provides a critical link between mitochondrial proteins and the regulation of amyloid-beta production. While the current understanding of this interaction is primarily qualitative, it lays the groundwork for future investigations. Key future directions should include the quantitative characterization of the binding affinities of this compound to VDAC1 and Prohibitin using techniques such as surface plasmon resonance or microscale thermophoresis. Elucidating the precise downstream signaling events following this interaction will be crucial for a complete understanding of this compound's mechanism of action and for the potential development of novel therapeutics targeting the mitochondria-amyloid axis in Alzheimer's disease.

References

- 1. researchgate.net [researchgate.net]

- 2. Small-molecule inducers of Aβ-42 peptide production share a common mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Aftins Increase Amyloid-β42, Lower Amyloid-β38, and Do Not Alter Amyloid-β40 Extracellular Production in vitro: Toward a Chemical Model of Alzheimer’s Disease? - PMC [pmc.ncbi.nlm.nih.gov]

Aftin-4 and the Amyloid Cascade Hypothesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The amyloid cascade hypothesis has been a central framework in Alzheimer's disease (AD) research for decades, positing that the accumulation of amyloid-β (Aβ) peptides, particularly the Aβ42 isoform, is the initiating pathological event. The small molecule Aftin-4 has emerged as a critical research tool for investigating this hypothesis. This compound, a roscovitine-related purine (B94841), selectively induces the production of Aβ42 both in vitro and in vivo, effectively creating a chemical model of amyloidogenesis. This guide provides a comprehensive technical overview of this compound, its mechanism of action in the context of the amyloid cascade, detailed experimental protocols for its use, and a summary of key quantitative findings. The information presented herein is intended to equip researchers and drug development professionals with the knowledge to effectively utilize this compound as a tool to explore the intricacies of AD pathogenesis and to screen for potential therapeutic interventions.

Introduction: The Amyloid Cascade Hypothesis and the Role of this compound

The amyloid cascade hypothesis stipulates that an imbalance between the production and clearance of Aβ peptides is the primary cause of Alzheimer's disease.[1] This leads to the accumulation and aggregation of Aβ, particularly the more fibrillogenic 42-amino acid form (Aβ42), in the brain.[2] These aggregates are believed to initiate a cascade of downstream pathological events, including neuroinflammation, tau pathology (neurofibrillary tangles), synaptic dysfunction, and eventual neuronal death, culminating in cognitive decline.[1]

This compound (Amyloid forty-two inducer-4) is a novel tri-substituted purine compound that has been identified as a potent and selective inducer of Aβ42 production.[2][3] Unlike many genetic models of AD which can have complex and sometimes confounding phenotypes, this compound provides a direct and acute chemical method to elevate Aβ42 levels, offering a unique model to study the direct consequences of increased Aβ42 in a controlled manner. It has been demonstrated to increase Aβ42 production in various experimental systems, including cell cultures and mouse models, without significantly affecting the levels of the more abundant Aβ40 isoform. This selectivity makes this compound an invaluable tool for dissecting the specific role of Aβ42 in the amyloid cascade.

Mechanism of Action of this compound

This compound's mechanism of action is intrinsically linked to the modulation of γ-secretase activity, a key enzyme in the production of Aβ peptides from the amyloid precursor protein (APP).

Modulation of γ-Secretase Activity

This compound's primary effect is to shift the cleavage preference of the γ-secretase complex towards the production of Aβ42. Evidence for this comes from studies showing that the Aβ42-inducing effect of this compound is blocked by γ-secretase inhibitors. However, this compound does not appear to directly bind to the catalytic site of γ-secretase. Instead, it is proposed to alter the local membrane environment where γ-secretase is active, thereby influencing its substrate processing.

Interaction with Cellular Targets

Affinity chromatography coupled with mass spectrometry has identified several cellular proteins that interact with this compound. These include:

-

Voltage-dependent anion channel 1 (VDAC1): A mitochondrial outer membrane protein involved in the transport of ions and metabolites.

-

Prohibitin: A protein implicated in mitochondrial biogenesis, cell cycle regulation, and apoptosis.

-

Mitofilin: A mitochondrial inner membrane protein that regulates mitochondrial architecture.

The interaction of this compound with these mitochondrial proteins is significant, as mitochondrial dysfunction is a well-established early feature of Alzheimer's disease. This compound treatment has been shown to induce reversible changes in mitochondrial morphology, reminiscent of those observed in AD brains.

Impact on Notch Signaling

The γ-secretase complex is also responsible for the cleavage of other transmembrane proteins, including the Notch receptor, a key regulator of cell fate decisions. This compound has been shown to inhibit the cleavage of Notch in a concentration-dependent manner. This finding further supports the model that this compound modulates γ-secretase activity, as it affects multiple substrates of this enzyme.

Quantitative Data on this compound Activity

The following tables summarize the key quantitative data from studies on this compound, providing a clear overview of its potency and effects in various experimental models.

| In Vitro Model | This compound Concentration | Fold Increase in Aβ42 (vs. DMSO control) | Reference |

| N2a-695 cells | 50 µM | ~7-fold | |

| Primary Neurons | 50 µM | ~4-fold | |

| SH-SY5Y cells | 25 µM | 1.18-fold (Aβ42/40 ratio) | |

| SH-SY5Y cells | 50 µM | 1.63-fold (Aβ42/40 ratio) |

Table 1: In Vitro Induction of Aβ42 by this compound

| In Vivo Model | This compound Dose and Administration | Effect on Hippocampal Aβ42 | Reference |

| Mice | 3-20 nmol (intracerebroventricular) | Dose-dependent increase | |

| Mice | 30 mg/kg (intraperitoneal) | No significant change in plasma Aβ |

Table 2: In Vivo Effects of this compound on Aβ42 Levels

| Parameter | Effect of this compound Treatment | In Vivo Model | Reference |

| Lipid Peroxidation | Increased | Mice (hippocampus) | |

| Pro-inflammatory Cytokines (IL-1β, IL-6, TNFα) | Increased | Mice (brain) | |

| Synaptophysin Expression | Decreased | Mice (hippocampus) | |

| Learning and Memory | Deficits observed | Mice |

Table 3: In Vivo Pathological and Behavioral Consequences of this compound Treatment

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound. These protocols are based on published literature and standard laboratory practices.

In Vitro Cell Culture and this compound Treatment

Objective: To induce Aβ42 production in cultured neuronal cells.

Materials:

-

N2a-695 cells (stably expressing human APP-695) or SH-SY5Y cells.

-

Cell culture medium (e.g., DMEM with 10% FBS and antibiotics).

-

This compound (stock solution in DMSO).

-

DMSO (vehicle control).

-

Cell culture plates.

Protocol:

-

Seed N2a-695 or SH-SY5Y cells in culture plates at a desired density and allow them to adhere overnight.

-

Prepare working solutions of this compound in cell culture medium from the DMSO stock. A typical final concentration for this compound is 25-50 µM. Prepare a vehicle control with the same final concentration of DMSO.

-

Remove the existing medium from the cells and replace it with the medium containing this compound or the vehicle control.

-

Incubate the cells for a specified period, typically 18-24 hours.

-

After incubation, collect the cell culture supernatant for Aβ analysis and lyse the cells for protein quantification or other downstream applications.

Enzyme-Linked Immunosorbent Assay (ELISA) for Aβ42 Quantification

Objective: To quantify the concentration of Aβ42 in cell culture supernatants or brain homogenates.

Materials:

-

Aβ42 ELISA kit (commercially available).

-

Collected cell culture supernatants or brain homogenates.

-

Plate reader.

Protocol:

-

Follow the manufacturer's instructions for the specific Aβ42 ELISA kit.

-

Briefly, coat the ELISA plate with a capture antibody specific for Aβ42.

-

Add standards and samples (cell culture supernatants or diluted brain homogenates) to the wells.

-

Incubate to allow Aβ42 to bind to the capture antibody.

-

Wash the plate to remove unbound material.

-

Add a detection antibody conjugated to an enzyme (e.g., HRP).

-

Incubate to allow the detection antibody to bind to the captured Aβ42.

-

Wash the plate again.

-

Add the enzyme substrate and incubate to develop a colorimetric signal.

-

Stop the reaction and measure the absorbance at the appropriate wavelength using a plate reader.

-

Calculate the concentration of Aβ42 in the samples based on the standard curve.

Western Blotting for Cleaved Notch

Objective: To assess the effect of this compound on Notch signaling by detecting the cleaved form of the Notch receptor.

Materials:

-

Cell lysates from this compound treated and control cells.

-

SDS-PAGE gels and electrophoresis apparatus.

-

Transfer apparatus and PVDF or nitrocellulose membranes.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibody against cleaved Notch1 (Val1744).

-

Primary antibody for a loading control (e.g., β-actin or GAPDH).

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

Imaging system.

Protocol:

-

Quantify the protein concentration of the cell lysates.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against cleaved Notch1 overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.

In Vivo Administration of this compound in Mice

Objective: To induce an Alzheimer's-like pathology in a mouse model.

Materials:

-

This compound.

-

Vehicle solution (e.g., 40% DMSO in distilled water for intraperitoneal injection).

-

Stereotaxic apparatus (for intracerebroventricular injection).

-

Anesthetic.

-

Syringes and needles.

Protocol (Intracerebroventricular - ICV - Injection):

-

Anesthetize the mouse.

-

Secure the mouse in a stereotaxic apparatus.

-

Make a small incision in the scalp to expose the skull.

-

Using stereotaxic coordinates, drill a small hole over the lateral ventricle.

-

Slowly inject this compound (e.g., 3-20 nmol in a small volume) into the ventricle.

-

Suture the incision.

-

Allow the mouse to recover and monitor for any adverse effects.

-

Behavioral testing and tissue collection can be performed at specified time points after injection.

Protocol (Intraperitoneal - IP - Injection):

-

Prepare the this compound solution in the appropriate vehicle.

-

Inject the desired dose (e.g., 30 mg/kg) into the peritoneal cavity of the mouse.

-

Monitor the mouse for any adverse effects.

-

Behavioral testing and tissue collection can be performed at specified time points after injection.

Visualizing Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key concepts and experimental workflows related to this compound.

Caption: this compound's proposed mechanism of action.

Caption: In vitro experimental workflow for this compound studies.

Caption: In vivo experimental workflow for this compound studies.

Conclusion

This compound is a powerful and specific pharmacological tool for probing the amyloid cascade hypothesis of Alzheimer's disease. Its ability to selectively increase Aβ42 production provides a unique opportunity to study the direct downstream consequences of this key pathological peptide. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to incorporate this compound into their studies, with the ultimate goal of advancing our understanding of AD and accelerating the discovery of effective therapies. The continued use of this compound in various experimental settings will undoubtedly contribute to a more nuanced understanding of the complex molecular and cellular events that drive the progression of this devastating neurodegenerative disease.

References

The Dawn of an Alzheimer's Model: Early Research and Discovery of Aftin-4

A Technical Whitepaper for Drug Development Professionals

Introduction

The study of Alzheimer's disease (AD) has long been hampered by the difficulty of modeling its complex pathology in vitro and in vivo. A significant breakthrough in this area came with the discovery of Aftin-4 (Amyloid forty-two inducer-4), a small molecule capable of selectively increasing the production of the neurotoxic amyloid-beta 42 (Aβ42) peptide. This document provides an in-depth technical guide to the foundational research on this compound, detailing its discovery, mechanism of action, and the experimental protocols that defined its initial characterization. The information presented here is intended for researchers, scientists, and drug development professionals seeking to understand and utilize this critical tool in AD research.

Discovery of this compound: A Novel Roscovitine-Related Purine (B94841)

This compound was identified during a screening of compounds for their ability to alter amyloid-beta (Aβ) production in cultured neuroblastoma cells (N2a-695) that stably express human amyloid precursor protein (APP-695).[1] It was characterized as a roscovitine-related purine that, unlike its parent compound, lacks the hydrogen-bonding potential at the N6 position, a key feature for kinase binding.[1] This structural modification diverts its activity away from cyclin-dependent kinases and towards a novel mechanism that potently and selectively elevates the levels of Aβ42, the primary component of amyloid plaques in AD brains.[1][2]

Quantitative Effects of this compound on Amyloid-Beta Production

Early studies meticulously quantified the dose- and time-dependent effects of this compound on Aβ peptide levels in various cell and tissue models. The data consistently demonstrated a selective increase in Aβ42 with little to no change in Aβ40 levels, thus significantly altering the crucial Aβ42/Aβ40 ratio, a key pathological hallmark of AD.[1]

In Vitro Data

| Cell/Tissue Type | This compound Concentration | Treatment Duration | Fold Increase in Aβ42 (vs. DMSO control) | Effect on Aβ40 | Reference |

| N2a-695 cells | 50 µM | 18 hours | ~7-fold | No significant change | |

| N2a-695 cells | Optimal conditions | - | Up to 13-fold | No significant change | |

| Primary Hippocampal Neurons | - | - | ~4-fold | No significant change | |

| Primary Cortical Neurons | 10 µM | - | Significant increase | No significant change | |

| Primary Cortical Neurons | - | - | ~2.9-fold | No significant change | |

| Brain Lysates | - | - | ~2-fold | No significant change |

In Vivo Data

| Animal Model | Administration Route | This compound Dose | Time Point | Effect on Aβ42 in Hippocampus | Effect on Aβ40 in Hippocampus | Reference |

| Mice | Intracerebroventricular | 3-20 nmol | 5-14 days | Increased | No significant change |

Mechanism of Action: Modulation of γ-Secretase Activity

The primary mechanism of action of this compound involves the modulation of the γ-secretase complex, a multi-protein enzyme responsible for the final cleavage of APP to produce Aβ peptides.

Interaction with the γ-Secretase Complex

This compound's effect on Aβ42 production is dependent on active γ-secretase. Pre-treatment of cells with known γ-secretase inhibitors, such as DAPT and BMS-299897, completely blocks the this compound-induced increase in Aβ42. This suggests that this compound does not stimulate Aβ42 production through a separate pathway but rather modifies the activity of the existing enzymatic machinery.

Effects on Notch Signaling

Further evidence for the targeting of γ-secretase by this compound comes from its effects on Notch signaling. The Notch protein is another well-characterized substrate of γ-secretase. Treatment of N2a-695 cells with this compound resulted in a concentration-dependent inhibition of Notch cleavage, indicating a direct or indirect modulation of γ-secretase activity.

Caption: this compound modulates γ-secretase, boosting Aβ42 from APP while inhibiting Notch cleavage.

Interaction with Mitochondrial Proteins

Affinity chromatography and mass spectrometry studies identified three mitochondrial proteins that interact with this compound: Voltage-Dependent Anion Channel 1 (VDAC1), prohibitin, and mitofilin. These interactions are significant as these proteins are also found in other cellular membranes and lipid rafts. It is hypothesized that by binding to these proteins, this compound perturbs the subcellular localization and membrane environment of the γ-secretase components, thereby shifting its cleavage preference to favor the production of Aβ42. Electron microscopy has shown that this compound induces a reversible mitochondrial phenotype reminiscent of that observed in AD brains.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the early research of this compound.

Cell Culture and this compound Treatment (In Vitro)

-

Cell Line: N2a-695 cells (mouse neuroblastoma cells stably expressing human APP-695) were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), streptomycin (B1217042) (100 µg/mL), and G418 (200 µg/mL).

-

Plating: Cells were plated in 6-well plates at a density of 2 x 10^5 cells/well.

-

This compound Preparation: this compound was dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.

-

Treatment: The following day, the culture medium was replaced with fresh medium containing the desired concentration of this compound (e.g., 10-100 µM) or an equivalent volume of DMSO as a vehicle control.

-

Incubation: Cells were incubated for a specified duration (e.g., 3, 6, 12, 18, or 24 hours).

-

Sample Collection: After incubation, the conditioned medium was collected for Aβ ELISA, and the cells were lysed for protein analysis by Western blot.

Caption: Workflow for in vitro this compound studies on N2a-695 cells.

Amyloid-Beta ELISA

-

Coating: 96-well ELISA plates were coated with a capture antibody specific for the C-terminus of Aβ40 or Aβ42 overnight at 4°C.

-

Blocking: Plates were washed and blocked with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.

-

Sample Incubation: Conditioned media samples and Aβ standards were added to the wells and incubated for 2 hours at room temperature.

-

Detection Antibody: After washing, a biotinylated detection antibody that recognizes the N-terminus of Aβ was added and incubated for 1 hour.

-

Streptavidin-HRP: Plates were washed, and streptavidin-horseradish peroxidase (HRP) was added for 30 minutes.

-

Substrate: After a final wash, a colorimetric HRP substrate (e.g., TMB) was added, and the reaction was stopped with sulfuric acid.

-

Reading: The optical density was read at 450 nm using a microplate reader. Aβ concentrations were calculated from the standard curve.

Western Blot for Notch Cleavage

-

Cell Lysis: Cells were lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration was determined using a BCA assay.

-

SDS-PAGE: Equal amounts of protein (e.g., 20 µg) were separated on a 4-12% Bis-Tris polyacrylamide gel.

-

Transfer: Proteins were transferred to a PVDF membrane.

-

Blocking: The membrane was blocked in 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

-

Primary Antibody Incubation: The membrane was incubated overnight at 4°C with a primary antibody against cleaved Notch or total Notch.

-

Secondary Antibody Incubation: After washing with TBST, the membrane was incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The signal was detected using an enhanced chemiluminescence (ECL) substrate and imaged.

In Vivo Administration of this compound

-

Animal Model: Wild-type mice were used for these studies.

-

Intracerebroventricular (ICV) Injection:

-

Mice were anesthetized and placed in a stereotaxic frame.

-

A small burr hole was drilled in the skull over the lateral ventricle.

-

This compound (3-20 nmol dissolved in a suitable vehicle) was injected into the lateral ventricle using a Hamilton syringe.

-

-

Intraperitoneal (IP) Injection:

-

This compound was dissolved in 40% DMSO in distilled water.

-

The solution was administered via intraperitoneal injection at a dose of 3-30 mg/kg body weight.

-

-

Post-Treatment: Animals were monitored for a specified period (e.g., 5 to 14 days).

-

Tissue Collection: At the end of the study, mice were euthanized, and the hippocampus was dissected for Aβ ELISA and other analyses.

Conclusion

The early research and discovery of this compound marked a pivotal moment in Alzheimer's disease research. By providing a reliable and selective method to induce Aβ42 production, this compound has become an invaluable tool for studying the downstream pathological consequences of amyloidogenesis. The detailed understanding of its mechanism of action, centered on the modulation of γ-secretase activity and interactions with key mitochondrial proteins, has opened new avenues for therapeutic intervention. The experimental protocols outlined in this whitepaper provide a foundation for the continued use and exploration of this compound and similar molecules in the quest to unravel the complexities of Alzheimer's disease and develop effective treatments.

References

- 1. Small-molecule inducers of Aβ-42 peptide production share a common mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Aftins increase amyloid-β42, lower amyloid-β38, and do not alter amyloid-β40 extracellular production in vitro: toward a chemical model of Alzheimer's disease? - PubMed [pubmed.ncbi.nlm.nih.gov]

Aftin-4: A Technical Guide to its Chemical Properties, Structure, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aftin-4 is a synthetic, roscovitine-related, tri-substituted purine (B94841) that has garnered significant interest in the field of Alzheimer's disease research.[1] It functions as a potent and selective inducer of amyloid-β42 (Aβ42) peptide production, a key event in the pathogenesis of Alzheimer's disease.[2][3] This technical guide provides a comprehensive overview of the chemical properties, structure, and mechanism of action of this compound, with a focus on presenting quantitative data, experimental methodologies, and visual representations of its biological pathways.

Chemical Properties and Structure

This compound is characterized as a white to off-white solid powder.[4][5] Its core structure is a purine ring system with substitutions that are critical for its biological activity. Unlike its parent compound, roscovitine (B1683857), this compound lacks significant kinase inhibitory activity.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₀H₂₈N₆O | |

| Molecular Weight | 368.48 g/mol | |

| CAS Number | 866893-90-5 | |

| Appearance | White to off-white solid | |

| Purity | ≥98% (HPLC) | |

| Solubility | Soluble in DMSO (25 mg/mL) | |

| Storage | Powder: -20°C for 2 years; In DMSO: -80°C for 6 months |

Chemical Structure and Identifiers

| Identifier | Value | Reference(s) |

| IUPAC Name | (2R)-2-[[9-(1-Methylethyl)-6-[methyl(phenylmethyl)amino]-9H-purin-2-yl]amino]-1-butanol | |

| SMILES | CC--INVALID-LINK--Nc1nc(N(C)Cc2ccccc2)c2ncn(C(C)C)c2n1 | |

| InChI Key | YPYWONAECUVKHY-MRXNPFEDSA-N |

Mechanism of Action

This compound selectively increases the production of Aβ42 peptides from the amyloid precursor protein (APP). This effect is achieved through the modulation of γ-secretase activity, an enzyme complex responsible for the final cleavage of APP. The activity of this compound is dependent on γ-secretase, as its effects can be blocked by γ-secretase inhibitors.

The proposed mechanism involves the interaction of this compound with mitochondrial proteins, specifically the voltage-dependent anion channel 1 (VDAC1), prohibitin, and mitofilin. This interaction is thought to interfere with subcellular compartmentalization and the properties of lipid rafts, ultimately shifting the cleavage preference of γ-secretase towards the production of Aβ42. This compound has been shown to induce a 7-fold increase in Aβ42 production in N2a cells and a 4-fold increase in primary neurons, with an EC₅₀ of 30 μM.

Experimental Protocols

Detailed experimental protocols for the synthesis and application of this compound are often proprietary. However, based on published literature, the following outlines the general methodologies used in studying this compound.

Synthesis of this compound

This compound is a tri-substituted purine derived from roscovitine. The synthesis is a multi-step process that begins with 2,6-dichloropurine (B15474). The general synthetic scheme involves:

-

Amination at position 6: 2,6-dichloropurine is reacted with N-methylbenzylamine.

-

Alkylation at position 9: The resulting intermediate is alkylated using an alkyl halide, such as isopropyl bromide, in a dipolar aprotic solvent like DMSO.

-

Amination at position 2: The final amination is achieved by heating the chloro derivative with (R)-2-aminobutanol.

Cell Culture and Treatment

-

Cell Lines: N2a (mouse neuroblastoma) cells, N2a cells stably expressing human APP-695 (N2a-695), and primary neuronal cultures are commonly used.

-

Treatment: this compound is typically dissolved in DMSO to create a stock solution. Cells are treated with varying concentrations of this compound (e.g., 10-100 μM) for specified durations (e.g., 3-24 hours).

Measurement of Aβ Levels

-

ELISA: Enzyme-linked immunosorbent assays are the primary method for quantifying extracellular Aβ40 and Aβ42 levels in cell culture supernatants.

-

Immunoprecipitation-Western Blot (IP-WB): This technique is used to confirm the results obtained from ELISA and to analyze cell lysates.

In Vivo Studies

In vivo studies in mice have shown that both intracerebroventricular and systemic intraperitoneal administration of this compound increases Aβ1-42 levels in the hippocampus. This is accompanied by oxidative stress, neuroinflammation, and learning deficits, creating an acute Alzheimer's disease-like toxicity model in rodents. These effects can be blocked by pre-treatment with a γ-secretase inhibitor, further confirming the mechanism of action observed in vitro.

Conclusion

This compound is a valuable research tool for investigating the molecular mechanisms underlying the amyloid cascade hypothesis of Alzheimer's disease. Its ability to selectively and potently induce Aβ42 production in both in vitro and in vivo models provides a platform for studying the pathological consequences of increased Aβ42 and for screening potential therapeutic agents that can modulate this pathway. The detailed chemical and biological data presented in this guide offer a solid foundation for researchers and drug development professionals working in this critical area of neuroscience.

References

- 1. Brain toxicity and inflammation induced in vivo in mice by the amyloid-β forty-two inducer this compound, a roscovitine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Small-molecule inducers of Aβ-42 peptide production share a common mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | Amyloidogenesis activator | Hello Bio [hellobio.com]

- 5. This compound = 98 HPLC 866893-90-5 [sigmaaldrich.com]

Methodological & Application

Application Notes and Protocols for Aftin-4 in N2a Cells

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed experimental protocol for utilizing Aftin-4, a small molecule inducer of Amyloid-β42 (Aβ42) production, in mouse neuroblastoma (N2a) cells. This document is intended for researchers in the fields of Alzheimer's disease, neurobiology, and drug discovery.

This compound serves as a potent research tool to study the mechanisms of Aβ42 generation, a key pathological hallmark of Alzheimer's disease. It selectively increases the production of Aβ42 over other amyloid beta isoforms, such as Aβ40.[1][2] The EC50 for this effect in N2a cells is approximately 30 μM.[1] Studies have shown that this compound's mechanism of action involves the modulation of γ-secretase activity, the enzyme responsible for the final cleavage of the amyloid precursor protein (APP) to produce Aβ peptides.[1][2]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on Aβ42 production in N2a cells based on published data.

Table 1: Dose-Dependent Effect of this compound on Aβ42 Production in N2a-695 Cells

| This compound Concentration (μM) | Fold Increase in Aβ42 (vs. DMSO control) |

| 10 | ~2-fold |

| 30 | ~7-fold |

| 100 | Up to 13-fold |

Data is approximated from published experimental results. Actual values may vary based on experimental conditions.

Table 2: Time-Dependent Effect of 100 μM this compound on Aβ42 Production in N2a-695 Cells

| Incubation Time (hours) | Aβ42 Concentration (pg/mL) |

| 3 | Significant increase observed |

| 12 | Near maximal increase |

| 24 | Sustained high-level production |

Data is approximated from published experimental results. Optimal incubation times may need to be determined empirically.

Experimental Protocols

Cell Culture and Treatment

Materials:

-

N2a cells (or N2a cells stably expressing human APP, e.g., N2a-695)

-

Complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

-

This compound (stock solution prepared in DMSO)

-

DMSO (vehicle control)

-

Cell culture plates (e.g., 6-well or 12-well)

Protocol:

-

Seed N2a cells in cell culture plates at a density that will result in 70-80% confluency at the time of treatment.

-

Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.

-

Prepare working solutions of this compound in complete growth medium from the DMSO stock. Ensure the final DMSO concentration is consistent across all conditions (e.g., ≤0.2%) and include a vehicle-only control.

-

Aspirate the old medium from the cells and replace it with the medium containing the desired concentrations of this compound or vehicle control.

-

Incubate the cells for the desired period (e.g., 12-24 hours).

Quantification of Aβ42 by ELISA

Materials:

-

Conditioned medium from this compound treated and control cells

-

Aβ42 ELISA kit

-

Microplate reader

Protocol:

-

Following treatment, carefully collect the conditioned medium from each well.

-

Centrifuge the medium at a low speed (e.g., 500 x g for 5 minutes) to pellet any detached cells or debris.

-

Perform the Aβ42 ELISA on the cleared supernatant according to the manufacturer's instructions.

-

Briefly, this typically involves adding the samples and standards to a pre-coated plate, followed by incubation with detection and secondary antibodies, and finally a substrate for colorimetric or fluorometric detection.

-

Read the plate on a microplate reader and calculate the concentration of Aβ42 in each sample based on the standard curve.

Analysis of APP C-terminal Fragments (CTFs) by Immunoprecipitation and Western Blot (IP-WB)

Materials:

-

Cell lysates from this compound treated and control cells

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Antibody against the C-terminus of APP (for immunoprecipitation)

-

Protein A/G agarose (B213101) beads

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Primary and secondary antibodies for Western blotting

-

Chemiluminescent substrate

Protocol:

-